molecular formula C10H11NO3 B090662 2-Propionamidobenzoic acid CAS No. 19165-26-5

2-Propionamidobenzoic acid

Cat. No. B090662
CAS RN: 19165-26-5
M. Wt: 193.2 g/mol
InChI Key: CZERPPGRNIIZJK-UHFFFAOYSA-N
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Description

2-Propionamidobenzoic acid is a chemical compound with the molecular formula C10H11NO3 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of 2-Propionamidobenzoic acid is represented by the formula C10H11NO3 . The molecular weight of the compound is 193.2 g/mol .

Scientific Research Applications

Building Block in Pharmaceuticals

Given its structural versatility and ability to undergo substitutions at both the amino and carboxyl groups, para-aminobenzoic acid (PABA), a similar compound to 2-Propionamidobenzoic acid, is a commonly used building block in pharmaceuticals . It is great for the development of a wide range of novel molecules with potential medical applications .

Anticancer Applications

PABA compounds have shown anticancer properties, suggesting their potential as therapeutic agents in future clinical trials . This could potentially extend to 2-Propionamidobenzoic acid, given its structural similarity to PABA.

Anti-Alzheimer’s Applications

PABA compounds have also shown anti-Alzheimer’s properties . Given the structural similarity, 2-Propionamidobenzoic acid could potentially be used in the research and treatment of Alzheimer’s disease.

Antibacterial Applications

PABA compounds have demonstrated antibacterial properties . Similarly, 2-Propionamidobenzoic acid could potentially be used in antibacterial research and applications.

Antiviral Applications

PABA compounds have shown antiviral properties . This suggests that 2-Propionamidobenzoic acid could potentially be used in antiviral research and applications.

Antioxidant Applications

PABA compounds have demonstrated antioxidant properties . Given the structural similarity, 2-Propionamidobenzoic acid could potentially be used in antioxidant research and applications.

Anti-inflammatory Applications

PABA compounds have shown anti-inflammatory properties . This suggests that 2-Propionamidobenzoic acid could potentially be used in anti-inflammatory research and applications.

Proteolytic Enzymes in Molecular Biology

Proteolytic enzymes are capable of hydrolyzing peptide bonds in proteins . Given the structural similarity, 2-Propionamidobenzoic acid could potentially be used in the research applications of proteolytic enzymes in molecular biology.

Safety and Hazards

The safety data sheet for 2-Propionamidobenzoic acid indicates that it may pose certain hazards, although specific details are not provided .

Mechanism of Action

Target of Action

2-Propionamidobenzoic acid, also known as 2-(PROPIONYLAMINO)BENZOIC ACID, is a derivative of p-Aminobenzoic acid (pABA). pABA plays important roles in a wide variety of metabolic processes . The primary target of pABA and its derivatives is the auxin receptor TIR1 . Auxin receptors play a crucial role in plant growth and development.

Mode of Action

The compound interacts with its target, the auxin receptor TIR1, in a similar way to the natural auxin, indole-3-acetic acid (IAA) . The interaction is facilitated by the molecular electrostatic potential maps on the accessible surface area of the neutral and anionic forms of pABA .

Biochemical Pathways

The biochemical pathways affected by 2-Propionamidobenzoic acid are likely to be similar to those of pABA. pABA is a precursor for folic acid and coenzyme Q . It is also involved in the biosynthesis of tryptophan in microorganisms . The compound might affect these pathways and their downstream effects.

Pharmacokinetics

General principles of pharmacokinetics involve the processes of absorption, distribution, metabolism, and excretion (adme) . The compound’s ADME properties would impact its bioavailability, which is crucial for its effectiveness.

Result of Action

Paba and its derivatives have been found to act as potential auxin-like regulators of root development in arabidopsis thaliana . They displayed an agravitropic root response at high concentrations .

Action Environment

The site of protonation of aminobenzoic acid derivatives, such as 2-Propionamidobenzoic acid, can be influenced by the environment . Environmental factors can affect the charge distribution in the molecule, which in turn can influence the compound’s action, efficacy, and stability .

properties

IUPAC Name

2-(propanoylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-2-9(12)11-8-6-4-3-5-7(8)10(13)14/h3-6H,2H2,1H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZERPPGRNIIZJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80390815
Record name 2-Propionamidobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80390815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Propionamidobenzoic acid

CAS RN

19165-26-5
Record name 2-Propionamidobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80390815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of anthranilic acid (2.96 g, 21.6 mmol) in DMF (10 mL) cooled in an ice-water bath was added propionyl chloride. The reaction was stirred for 2 hours while warming to room temperature. Water (20 mL) was added and the mixture was stirred vigorously for 1 hour. The precipitate was then collected by vacuum filtration to give the product as a white solid (3.11 g, 75%). 1H NMR (CDCl3) δ 1.32 (t, 3H, J=7.6 Hz), 2.53 (q, 2H, J=7.6 Hz), 7.14 (t, 1H, J=8.2 Hz), 7.62 (t, 1H, J=8.7 Hz), 8.15 (dd, 1H, J=1.5, 8.1 Hz), 8.79 (dd, 1H, J=0.9, 8.5 Hz), 10.97 (s, 1H).
Quantity
2.96 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
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reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three
Yield
75%

Synthesis routes and methods II

Procedure details

To a room temperature solution of 50.22 g anthranilic acid (I) (370 mmol, 1.00 equiv) dissolved in 200 mL dry DMF was added 35.0 mL propionyl chloride (400 mmol, 1.10 equiv) dropwise by addition funnel over 1.5 h. The addition rate was slow enough to maintain internal temperature of the reaction below 38° C. Upon completed addition of the acid chloride, the heterogeneous reaction mixture was stirred for 2.5 h at ambient temperature and then poured into 1600 mL water. The resulting water/DMF mixture, with white precipitate, was stirred vigorously at ambient temperature for one h, after which time the solid was collected by vacuum filtration, rinsing the solid with cold water (2×100 mL). The product was dried in vacuo over phosphorous pentoxide overnight affording 48.04 g of a white solid. m.p. 120.1° C. 1H NMR (CDCl3) δ1.30 (t, 3H, J=7.4 Hz), 2.52 (q, 2H, J=7.4 Hz), 7.12 (t, 1H, J=7.2 Hz), 7.60 (t, 1H, J=7.1 Hz), 8.13 (d, 1H, J=6.3 Hz), 8.76 (d, 1H, J=7.8 Hz) ppm. MS (ESI−) 192.1 [M−H]−.
Quantity
50.22 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step Two
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
1600 mL
Type
reactant
Reaction Step Four
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0 (± 1) mol
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Synthesis routes and methods III

Procedure details

2-Ethyl-3-(4-fluorophenyl)-3H-quinazolin-4-one (IV) A solution of 8.50 2-ethyl-benzo[d]1,3]oxazin-4-one (III) (48.5 mmol, 1.00 equiv) and 6.27 g 4-fluoroaniline (50.9 mmol, 1.05 equiv) dissolved in 35 mL chloroform was heated to reflux for 12 h, after which time TLC indicated no compound III remained (Rf=0.51, 20% acetone in hexane). The chloroform was removed in vacuo and the resulting solid suspended in 18 mL ethylene glycol. A catalytic amount of sodium hydroxide (86 mg, 2.2 mmol, 0.045 equiv) was added to the mixture, which was heated to 140 to 150° C. (external temperature, oil bath). After 10 h, the reaction was removed from heat and equilibrated to room temperature; upon cooling a precipitate formed. The cooled reaction product mixture was acidified with 2 mL aqueous 5% hydrochloric acid solution and suspended in 20 mL cold water. The solid was collected by vacuum filtration, rinsing with cold water (2×50 mL) and cold isopropyl alcohol (2×50 mL). The air-dried solid was recrystallized from isopropyl alcohol, affording 10.62 g tan-white needles. m.p. 178.3° C. 1H NMR (CDCl3) δ 1.25 (t, 3H, J=7.4 Hz), 2.46 (q, 2H, J=7.4 Hz), 7.26 (d, 2H, J=6.4 Hz), 7.27 (d, 2H, J=6.4 Hz), 7.48 (t, 1H, J=6.8 Hz), 7.73–7.81 (m, 2H), 8.27 (d, 1H, J=7.96 Hz) ppm. MS (ESI+) 269.1 [MH]+.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
48.5 mmol
Type
reactant
Reaction Step Two
Quantity
6.27 g
Type
reactant
Reaction Step Two
Quantity
35 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
20 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
86 mg
Type
catalyst
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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